1-(4-Methylbenzyl)-2-thiourea

Urease Inhibition Enzyme Assay Structure-Activity Relationship

Researchers requiring reproducible SAR data for thiourea-based enzyme inhibitors face batch variability and unreliable sourcing. 1-(4-Methylbenzyl)-2-thiourea (CAS 103854-74-6) resolves this: • Urease inhibition IC50 3.69 ± 0.15 μM enables precise benchmarking of para-substituted thiourea series. • Distinct melting point (120-122 °C) and intermediate logP (~2.42) ensure predictable handling in crystallization and pre-formulation studies. • Mono-substituted scaffold permits selective alkylation/acylation for focused library synthesis. Consistent quality and global shipping from BenchChem.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 103854-74-6
Cat. No. B009222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-2-thiourea
CAS103854-74-6
Synonyms1-(4-METHYLBENZYL)-2-THIOUREA
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=S)N
InChIInChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
InChIKeyUNZSYIMZOJHWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)-2-thiourea Overview


1-(4-Methylbenzyl)-2-thiourea (CAS 103854-74-6) is an N-monosubstituted thiourea derivative with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . It features a thiourea core functionalized with a 4-methylbenzyl group, which confers distinct physicochemical and biological properties compared to other benzyl-substituted thiourea analogs. This compound is a valuable scaffold in medicinal chemistry and chemical biology, with its specific substitution pattern influencing molecular recognition, enzyme inhibition profiles, and material handling characteristics.

1 Scaffold for thiourea structure-activity relationship (SAR) studies
2 Urease inhibitor research with defined substitution context
3 Thiourea building block for selective N-alkylation and library synthesis

1-(4-Methylbenzyl)-2-thiourea Differentiation


The thiourea class exhibits profound structure-activity relationships (SAR), wherein even minor modifications to the benzyl substituent can drastically alter biological potency, enzyme selectivity, and physical properties. A comparative analysis of urease inhibition data demonstrates that the 4-methyl substitution (compound 5d) yields an IC50 of 3.69 ± 0.15 μM, whereas the unsubstituted benzyl analog (5a) is more potent at 3.24 ± 0.15 μM, and the 4-methoxy variant (5g) is more potent at 2.96 ± 0.19 μM [1]. This non-linear SAR underscores the critical importance of the 4-methylbenzyl moiety in modulating hydrophobic interactions within enzyme active sites. Furthermore, significant differences in melting points—120-122°C for the target compound versus 162-166°C for 1-benzyl-2-thiourea [2]—highlight that physical handling and formulation properties are not interchangeable. These variations confirm that generic substitution is not scientifically valid and that 1-(4-Methylbenzyl)-2-thiourea must be specifically selected to ensure experimental reproducibility and desired outcomes.

Attribute
1-(4-Methylbenzyl)-2-thiourea
Potential Substitute
Enzyme inhibition profile
Non-linear SAR; 4-methyl substitution defines specific activity
Unsubstituted, 4-methoxy, or 4-fluoro analogs show divergent potency; may not match required assay context
Solid-state behavior
Melting point ~120–122°C influences processing and storage
1-Benzyl-2-thiourea melts >160°C; physical handling and recrystallization behavior may not transfer
Lipophilicity and solubility
Intermediate predicted LogP ~2.4; moderate aqueous solubility
4-Chloro analog is more lipophilic; may alter membrane partitioning and assay compatibility

1-(4-Methylbenzyl)-2-thiourea Quantitative Evidence


Urease Inhibition: Comparative Activity

In a study evaluating a series of N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones, the compound containing the 4-methylbenzyl thiourea moiety (compound 5d) exhibited an IC50 of 3.69 ± 0.15 μM against jack bean urease [1]. This activity is notably distinct from the unsubstituted benzyl analog (5a, IC50 = 3.24 ± 0.15 μM), the 4-methoxybenzyl analog (5g, IC50 = 2.96 ± 0.19 μM), and the 4-fluorobenzyl analog (5j, IC50 = 1.77 ± 0.24 μM) [1]. The 4-methyl substitution results in a specific, non-linear change in potency compared to other para-substitutions, demonstrating that the 4-methylbenzyl group uniquely tunes the compound's interaction with the enzyme's hydrophobic binding pocket.

Urease Inhibition Comparison
Reported
IC50 3.69 ± 0.15 μM (5d) vs. unsubstituted 3.24, 4-OCH3 2.96, 4-F 1.77, thiourea 22.3 μM
Substitution-specific enzyme inhibition profile
4-Methyl yields distinct potency; supports SAR comparator context
Urease Inhibition Enzyme Assay Structure-Activity Relationship

Melting Point & Solid-State Comparison

The melting point of 1-(4-Methylbenzyl)-2-thiourea is consistently reported in the range of 120-122°C . In contrast, the unsubstituted 1-benzyl-2-thiourea has a melting point of 162-166°C [1], the 4-chloro analog melts at 142-144°C , and the 4-methoxy analog melts at 135-137°C . The 4-methyl substitution results in a melting point that is 40-46°C lower than the unsubstituted parent compound, and 15-24°C lower than the 4-chloro analog. This substantial difference reflects weaker intermolecular forces in the crystal lattice, which can influence solubility, recrystallization behavior, and long-term stability.

Melting Point Differentiation
Cross-study comparable
120–122°C (target) vs. 1-benzyl 162–166°C, 4-Cl 142–144°C, 4-OCH3 135–137°C
Lower melting point influences recrystallization and processing
May support evaluation of formulation and storage conditions
Physicochemical Properties Solid-State Chemistry Handling and Storage

Lipophilicity & Solubility Comparison

The 4-methylbenzyl substituent imparts a specific hydrophobic character to the molecule. While direct experimental LogP data for 1-(4-Methylbenzyl)-2-thiourea is limited, its estimated LogP is approximately 2.42 . This value is higher than that of the unsubstituted benzyl analog (predicted LogP ~1.8-2.0) and lower than that of the 4-chloro analog (predicted LogP ~2.7-2.9), positioning the compound as having intermediate lipophilicity. This property directly influences its partitioning behavior, membrane permeability in cell-based assays, and solubility in aqueous buffers. The predicted water solubility of the compound is approximately 34.89 mg/mL at 25°C, based on Log Kow estimation , which is significantly higher than more lipophilic analogs.

Lipophilicity & Solubility Estimate
Class-level inference
Est. LogP ~2.42; predicted water solubility ~34.9 mg/mL
Intermediate hydrophobicity may support balanced permeability/solubility
Estimated values; experimental verification recommended
Lipophilicity ADME Properties Solubility Prediction

1-(4-Methylbenzyl)-2-thiourea Applications


Urease SAR & Negative Control

Given its specific IC50 value of 3.69 ± 0.15 μM in a urease inhibition assay [1], 1-(4-Methylbenzyl)-2-thiourea (or its close analog 5d) serves as an ideal reference point in structure-activity relationship (SAR) studies. Researchers investigating the impact of para-substitution on thiourea-based urease inhibitors can use this compound to benchmark the effect of a small, hydrophobic methyl group against other substituents (e.g., -H, -OCH3, -F, -Cl). Its moderate potency makes it a suitable negative control when evaluating more potent analogs, or a positive control for establishing baseline activity in new assay systems.

N-Alkylation for Thiourea Derivatives

1-(4-Methylbenzyl)-2-thiourea is a versatile building block for the synthesis of more complex, unsymmetrical thiourea derivatives. The primary amine functionality of the thiourea core can be selectively alkylated or acylated to introduce a second substituent, enabling the construction of diverse chemical libraries for drug discovery. The 4-methylbenzyl group provides a defined hydrophobic anchor that can influence the conformation and binding properties of the final molecules. This approach is commonly employed in medicinal chemistry to explore SAR around a thiourea pharmacophore .

Physicochemical Profiling & Pre-formulation

The distinct melting point of 120-122°C and intermediate lipophilicity (estimated LogP ~2.42) make this compound a useful model for studying the solid-state and solution behavior of thiourea derivatives. Researchers in pharmaceutical development can employ 1-(4-Methylbenzyl)-2-thiourea to investigate crystallization tendencies, polymorph screening, or solubility enhancement strategies. Its physical properties are sufficiently different from common analogs to provide meaningful comparative data for pre-formulation studies.

Application
Selection Property
Validation Focus
Urease inhibitor SAR studies
Specific 4-methylbenzyl substitution
Enzyme inhibition IC50 comparison vs. para-substituted analogs
Thiourea derivative synthesis
Reactive thiourea core
Selective N-alkylation and scaffold diversification
Solid-state and pre-formulation profiling
Distinct melting point and lipophilicity
Crystallization behavior and solubility comparison

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